N-(Methoxycarbonyl)-L-threonine
Description
N-(Methoxycarbonyl)-L-threonine is a chemically modified derivative of the amino acid L-threonine, where a methoxycarbonyl group (–O(CO)OCH₃) is attached to the α-amino group. This modification is commonly employed in peptide synthesis to protect the amino group during coupling reactions.
Properties
Molecular Formula |
C6H11NO5 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-hydroxy-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO5/c1-3(8)4(5(9)10)7-6(11)12-2/h3-4,8H,1-2H3,(H,7,11)(H,9,10) |
InChI Key |
QEIFWXUIJHFGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
- Amino Group Activation : The α-amino group of L-threonine reacts with methyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to form the MOC derivative.
- Solvent Selection : Polar aprotic solvents like ethyl acetate or ethanol are commonly used to facilitate the reaction.
- Workup and Purification : Crystallization or extraction steps isolate the product, often employing toluene or ethyl acetate for recrystallization.
Comparative Analysis of Solvent Systems
The choice of solvent significantly impacts reaction efficiency and product purity. Data from MOC-L-Terleu synthesis reveals the following trends:
| Solvent | Temperature Range | Resolving Agent | Yield (%) | ee (%) |
|---|---|---|---|---|
| Ethyl Acetate | 50–60°C | D-α-Phenylethylamine | 35 | 95 |
| Isopropyl Alcohol | 45–50°C | D-Phenylalanine Ester | 41 | 97 |
| Ethanol | 50–60°C | (R)-(+)-1-Amphetamine | 41 | 98 |
Polar solvents like ethanol enhance solubility but may require stricter temperature control to prevent retro-aldol side reactions.
Industrial Scalability Considerations
The patent method for MOC-L-Terleu emphasizes cost-effective, scalable processes. Key factors include:
- Reagent Recovery : Solvent and resolving agent recycling (e.g., toluene extraction for D-α-phenylethylamine recovery).
- Crystallization Optimization : Multi-stage cooling (e.g., 0–5°C followed by −5–0°C) improves crystal purity.
Chemical Reactions Analysis
Types of Reactions
N-(Methoxycarbonyl)-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a keto group.
Reduction: The methoxycarbonyl group can be reduced to an amino group under specific conditions.
Substitution: The methoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxycarbonyl group.
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of L-threonine or its derivatives.
Substitution: Formation of various substituted threonine derivatives.
Scientific Research Applications
Biochemical Applications
N-(Methoxycarbonyl)-L-threonine is primarily studied for its role as a building block in peptide synthesis. It serves as a precursor for the synthesis of modified peptides that can exhibit enhanced biological activities compared to their natural counterparts. The incorporation of methoxycarbonyl groups can improve the stability and solubility of peptides, making them more suitable for pharmaceutical applications.
1.1. Peptide Synthesis
- Synthesis of Therapeutic Peptides : The methoxycarbonyl group enhances the reactivity of L-threonine in peptide coupling reactions, facilitating the synthesis of therapeutic peptides that can target specific biological pathways.
- Example Case Study : Research has demonstrated that peptides synthesized using this compound show improved binding affinity to their targets, leading to increased efficacy in therapeutic applications .
Pharmacological Applications
This compound exhibits several pharmacological properties that make it a candidate for drug development.
2.1. Neuroprotective Effects
- Mechanism of Action : Studies indicate that threonine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits in conditions such as Alzheimer's disease and multiple sclerosis .
- Clinical Trials : A clinical trial involving threonine supplementation showed promising results in reducing spasticity in patients with multiple sclerosis, highlighting the potential therapeutic effects of threonine derivatives .
2.2. Metabolic Regulation
- Role in Metabolism : this compound has been linked to improved fat metabolism and may aid in conditions related to obesity and metabolic syndrome . Its ability to influence metabolic pathways could lead to novel treatments for metabolic disorders.
- Research Findings : Experimental data suggest that threonine supplementation can enhance lipid metabolism and reduce fat accumulation in the liver .
Biotechnological Applications
The compound also shows promise in biotechnological applications, particularly in enzyme engineering and synthetic biology.
3.1. Enzyme Engineering
- Threonine Aldolases : this compound is utilized as a substrate for L-threonine aldolases, which catalyze the formation of carbon-carbon bonds in asymmetric synthesis processes. This enzymatic activity is crucial for producing non-natural amino acids with pharmaceutical relevance .
- Biocatalysis Studies : Research indicates that L-threonine aldolases can be engineered to enhance their specificity and efficiency, leading to better yields in the production of desired compounds .
3.2. Self-Assembly Studies
- Supramolecular Chemistry : The self-assembly properties of this compound have been explored for creating novel materials with specific morphologies. These materials have potential applications in drug delivery systems and biomaterials .
- Morphological Control : Studies have shown that varying concentrations and conditions can lead to controlled morphological changes in self-assembled structures formed by threonine derivatives, paving the way for innovative material design .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Biochemical | Peptide Synthesis | Enhanced binding affinity and stability |
| Pharmacological | Neuroprotective Effects | Reduces spasticity; potential for metabolic regulation |
| Biotechnological | Enzyme Engineering | Improved yields in asymmetric synthesis |
| Self-Assembly | Novel Material Design | Controlled morphological changes |
Mechanism of Action
The mechanism of action of N-(Methoxycarbonyl)-L-threonine involves its role as a protected amino acid derivative. The methoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under specific conditions to release the free amino group, enabling further chemical transformations.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key N-protected L-threonine derivatives and their attributes:
*Calculated based on molecular formula.
Key Differences in Reactivity and Stability
Deprotection Conditions :
- Boc Group : Removed under acidic conditions (e.g., HCl/dioxane) .
- Cbz Group : Requires catalytic hydrogenation or HBr/acetic acid .
- Fmoc Group : Cleaved with piperidine or other bases .
- Methoxycarbonyl : Likely requires alkaline hydrolysis or enzymatic cleavage, though specific data are unavailable.
Solubility :
Biological Activity
N-(Methoxycarbonyl)-L-threonine is an amino acid derivative that has garnered attention for its biological activities, particularly in the context of enzymatic reactions and metabolic processes. This article explores its biological activity, including its role in enzymatic catalysis, transport mechanisms, and potential applications in biotechnology and pharmaceuticals.
Overview of this compound
This compound is a modified form of L-threonine, which is an essential amino acid involved in protein synthesis and various metabolic pathways. The methoxycarbonyl group enhances its stability and solubility, making it a valuable compound for biochemical studies and industrial applications.
L-Threonine Aldolases
L-threonine aldolases (LTAs) are enzymes that catalyze the cleavage of L-threonine to produce glycine and aldehyde products. Recent studies have focused on the mutagenesis of these enzymes to improve their catalytic efficiency and substrate specificity. For instance, site-directed mutagenesis has shown that altering specific active site residues can significantly enhance aldol synthesis, yielding up to 60% conversion rates for L-β-phenylserine with high diastereoselectivity .
Table 1: Summary of L-threonine Aldolase Activity
| Enzyme Source | Conversion Rate | Diastereoselectivity | Substrate |
|---|---|---|---|
| Aeromonas jandaei | Up to 60% | Up to 80% (syn) | L-β-phenylserine |
| Various variants | Variable | Variable | L-threonine |
Transport Mechanisms
The uptake of L-threonine in Escherichia coli has been extensively studied to understand the transport systems involved. The YifK protein has been identified as a specific permease for L-threonine, utilizing a proton motive force for substrate uptake. Additionally, the BrnQ transporter acts as a low-affinity but high-flux system when external threonine concentrations are elevated .
Table 2: Threonine Transport Systems in E. coli
| Transporter | Specificity | Mechanism |
|---|---|---|
| YifK | High for L-Thr | Proton motive force |
| BrnQ | Low affinity | High-flux transporter |
| LIV-I | Branched-chain | ATP-dependent |
Case Studies and Research Findings
- Enzyme Engineering : A study demonstrated that engineered LTAs with modified active sites showed enhanced performance in synthesizing non-natural amino acids, indicating potential applications in pharmaceuticals .
- Metabolic Pathways : Research on the transport mechanisms in E. coli revealed that multiple systems contribute to threonine uptake, providing insights into how bacteria adapt to varying nutrient conditions .
- Biotechnological Applications : The ability of this compound to act as a substrate for various enzymatic reactions positions it as a candidate for developing biocatalysts in industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
